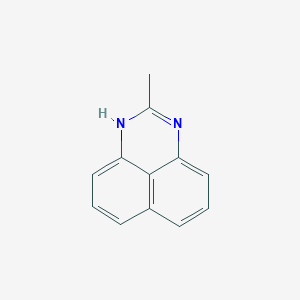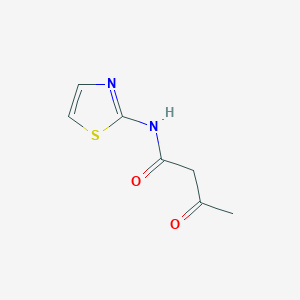
4-Chloro-2-(4-chlorophényl)quinazoline
Vue d'ensemble
Description
4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular weight of 275.14 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-(4-chlorophenyl)quinazoline . The InChI code is 1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(4-chlorophenyl)quinazoline are not available, quinazoline derivatives have been involved in various chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.14 .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline ont été largement étudiés pour leurs propriétés anticancéreuses. Ils agissent comme des inhibiteurs de diverses kinases impliquées dans la croissance tumorale et la métastase. La 4-Chloro-2-(4-chlorophényl)quinazoline pourrait potentiellement être utilisée dans la synthèse de molécules ciblant des kinases spécifiques impliquées dans les voies du cancer .
Agents antibactériens
L'émergence de souches bactériennes résistantes aux médicaments a nécessité le développement de nouveaux antibiotiques. Les composés de la quinazoline, y compris la This compound, se sont avérés prometteurs comme nouveaux agents antibactériens en raison de leur capacité à interférer avec la synthèse de l'ADN bactérien et la fonction des protéines .
Propriétés anticonvulsivantes
Les dérivés de la quinazoline sont connus pour posséder des activités anticonvulsivantes, ce qui peut être bénéfique dans le traitement de l'épilepsie et d'autres troubles convulsifs. Les caractéristiques structurales de la This compound peuvent contribuer à son efficacité dans la modulation de l'excitabilité neuronale .
Effets anti-inflammatoires et analgésiques
Les effets anti-inflammatoires et analgésiques des quinazolines sont attribués à leur interaction avec les voies inflammatoires. La This compound pourrait être explorée pour son potentiel à réduire l'inflammation et à soulager la douleur dans diverses conditions médicales .
Activité antipaludique
Les dérivés de la quinazoline ont montré une efficacité contre les espèces Plasmodium, les parasites responsables du paludisme. La complexité structurelle de la This compound en fait un candidat pour le développement de nouveaux médicaments antipaludiques .
Potentiel antidiabétique
Certains dérivés de la quinazoline ont été identifiés comme des inhibiteurs de l'α-glucosidase, une enzyme qui joue un rôle dans la digestion des glucides. La This compound a le potentiel d'être utilisée dans la gestion du diabète en modulant le métabolisme du glucose .
Mécanisme D'action
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives have been shown to inhibit certain enzymes and receptors, which could potentially lead to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biological pathways, including those involved in cell growth and proliferation .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-2-(4-chlorophenyl)quinazoline for laboratory experiments include its relatively low cost and the fact that it can be synthesized in a variety of ways. Additionally, 4-Chloro-2-(4-chlorophenyl)quinazoline is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-Chloro-2-(4-chlorophenyl)quinazoline for laboratory experiments. For example, the mechanism of action of 4-Chloro-2-(4-chlorophenyl)quinazoline is not yet fully understood, making it difficult to predict its effects in certain experiments. Additionally, the biochemical and physiological effects of 4-Chloro-2-(4-chlorophenyl)quinazoline are not yet fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
Given the potential applications of 4-Chloro-2-(4-chlorophenyl)quinazoline in various fields, there are many potential future directions for research into this compound. For example, further research could be conducted into the mechanism of action of 4-Chloro-2-(4-chlorophenyl)quinazoline and its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of 4-Chloro-2-(4-chlorophenyl)quinazoline in medicinal chemistry, organic synthesis, and biochemistry. Finally, further research could be conducted into the potential advantages and limitations of using 4-Chloro-2-(4-chlorophenyl)quinazoline for laboratory experiments.
Propriétés
IUPAC Name |
4-chloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLKQWYHGPZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355934 | |
| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59490-94-7 | |
| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

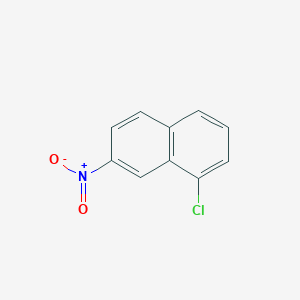

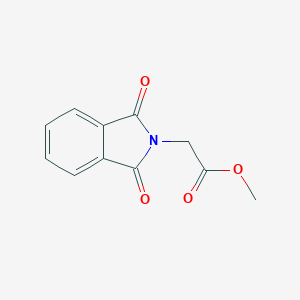
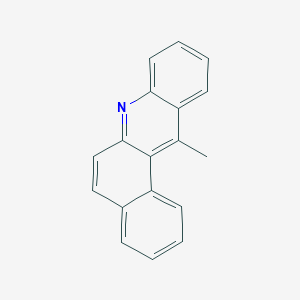


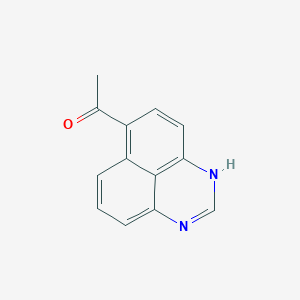
![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)

